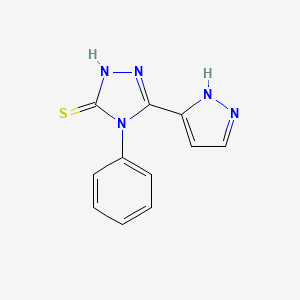
(2-CHLOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE
描述
(2-CHLOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE is an organic compound that features a benzyl group substituted with a chlorine atom and a benzoate ester linked to a pyrazole ring substituted with a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-CHLOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using efficient purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
(2-CHLOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
科学研究应用
(2-CHLOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme activities or cellular processes.
作用机制
The mechanism of action of (2-CHLOROPHENYL)METHYL 4-(4-BROMO-1H-PYRAZOL-1-YL)BENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the compound’s structure and the biological system being studied .
相似化合物的比较
Similar Compounds
4-bromo-1H-pyrazole: A related compound that can act as an inhibitor of liver alcohol dehydrogenase.
2-chlorobenzyl derivatives: Compounds with similar benzyl groups substituted with chlorine atoms, which may have comparable chemical properties.
Uniqueness
The presence of both chlorine and bromine substituents, along with the pyrazole and benzoate moieties, makes it a versatile compound for various chemical transformations and research applications .
属性
IUPAC Name |
(2-chlorophenyl)methyl 4-(4-bromopyrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c18-14-9-20-21(10-14)15-7-5-12(6-8-15)17(22)23-11-13-3-1-2-4-16(13)19/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWROPPVAWACBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(9-dibenzo[b,d]furan-2-yl-2,4,8,10-tetraoxaspiro[5.5]undec-3-yl)dibenzo[b,d]furan](/img/structure/B4333822.png)
![1-(dibenzo[b,d]furan-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B4333827.png)
![3-[2-(THIOPHEN-2-YL)ETHYL]-1-(9H-XANTHEN-9-YL)UREA](/img/structure/B4333841.png)

![6-(2,3-dimethoxyphenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4333854.png)
![methyl 4-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)benzoate](/img/structure/B4333857.png)
![2-CHLORO-N-({5-[(2-CHLOROACETAMIDO)METHYL]-3-HYDROXY-2,4-DIMETHYLPHENYL}METHYL)ACETAMIDE](/img/structure/B4333870.png)
![1-{[1,1'-BIPHENYL]-2-CARBONYL}-4-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)PIPERAZINE](/img/structure/B4333874.png)

![METHYL 4-({7-OXO-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}METHOXY)BENZOATE](/img/structure/B4333883.png)

![5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-(4-IODOPHENYL)-1H-1,2,3,4-TETRAZOLE](/img/structure/B4333905.png)
![2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE](/img/structure/B4333923.png)
![6-bromo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4333925.png)
